Cas no 62778-11-4 (Pyridinium Poly(hydrogenfluoride))

Pyridinium Poly(hydrogenfluoride) 化学的及び物理的性質
名前と識別子
-
- HYDROGEN FLUORIDE PYRIDINE
- PYRIDINIUM POLY(HYDROGEN FLUORIDE)
- PYRIDINIUM POLY(HYDROGEN FLUORIDE) COMPLEX
- PYRIDINE POLYFLUORIDE HYDROFLUORIDE
- HF-PYRIDINE
- HYDROGEN FLUORIDE PYRIDINE COMPLEX
- Pyridine hydrofluoride
- Hydrogen fluoride-pyridine
- Olah′s reagent
- PPHF
- Poly(pyridine fluoride)
- Pyridinium polybifluoride
- hydrofluoric acid pyridine
- pyridine;hydrofluoride
- 71398-22-6
- Pyridine, hydrofluoride (1:1)
- J-524101
- MFCD00012436
- AKOS005254546
- F0001-0956
- Olah's Reagent
- FT-0688096
- HF.pyridine
- hydrogen fluoride/pyridine
- BCP24413
- DTXSID3067653
- GRJJQCWNZGRKAU-UHFFFAOYSA-N
- EINECS 250-889-6
- BP-31048
- WS725Z8FJ7
- pyridine hydrogen fluoride
- Pyridine, hydrofluoride
- 62778-11-4
- Hydrogen fluoride pyridine, pyridine ~30 %, hydrogen fluoride ~70 %
- Hydrogen fluoride-pyridine (70% HF)
- AKOS005254489
- AKOS005254545
- FT-0602823
- 32001-55-1
- AKOS005254547
- Hydrogen fluoride, pyridine reagent, anhydrous
- Pyridine-hydrofluoride
- AMY39447
- Hydrogen Fluoride-Pyridine;62778-11-4
- D78350
- Pyridinium fluoride
- DTXCID7038444
- DB-048138
- Pyridinium Poly(hydrogenfluoride)
-
- MDL: MFCD00012436
- インチ: 1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H
- InChIKey: GRJJQCWNZGRKAU-UHFFFAOYSA-N
- ほほえんだ: N1C=CC=CC=1.F
計算された属性
- せいみつぶんしりょう: 99.04840
- どういたいしつりょう: 99.048427358g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 30.9
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.1 g/mL at 20 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 50/1mm
- フラッシュポイント: 217.5±26.5 °C
- PH値: <7 (H2O, 20℃)
- PSA: 12.89000
- LogP: 1.61430
- かんど: Moisture Sensitive
- ようかいせい: 使用できません
- マーカー: 6821
Pyridinium Poly(hydrogenfluoride) セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H300;H310;H314;H330;
- 警告文: P260;P264;P280;P284;P301+P310;P302+P350;
- 危険物輸送番号:UN 1790
- WGKドイツ:2
- 危険カテゴリコード: 26/27/28-35-52
- セキュリティの説明: S26; S28; S36/37/39; S45
- 福カードFコード:3-10
-
危険物標識:
- 危険レベル:8
- ちょぞうじょうけん:−20°C
- リスク用語:R26/27/28; R35
Pyridinium Poly(hydrogenfluoride) 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pyridinium Poly(hydrogenfluoride) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 002844-25g |
Hydrogen fluoride-pyridine (70% HF) |
62778-11-4 | 25g |
$21.00 | 2024-07-19 | ||
Oakwood | 002844-100g |
Hydrogen fluoride-pyridine (70% HF) |
62778-11-4 | 100g |
$37.00 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H73320-25g |
Pyridine hydrofluoride |
62778-11-4 | 70% HF | 25g |
¥48.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H73320-5g |
Pyridine hydrofluoride |
62778-11-4 | 5g |
¥38.0 | 2021-09-09 | ||
TRC | P991825-25g |
Pyridinium Poly(hydrogenfluoride) |
62778-11-4 | 25g |
$ 184.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H829444-5g |
Hydrogen fluoride pyridine complex |
62778-11-4 | 70% HF | 5g |
¥39.00 | 2022-01-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H107606-500g |
Pyridinium Poly(hydrogenfluoride) |
62778-11-4 | ~30 %, ~70 % | 500g |
¥659.90 | 2023-09-02 | |
BAI LING WEI Technology Co., Ltd. | 322858-25G |
Hydrogen fluoride-pyridine, 70% HF |
62778-11-4 | 25G |
¥ 504 | 2022-04-26 | ||
BAI LING WEI Technology Co., Ltd. | 322858-100G |
Hydrogen fluoride-pyridine, 70% HF |
62778-11-4 | 100G |
¥ 957 | 2022-04-26 | ||
TRC | P991825-5g |
Pyridinium Poly(hydrogenfluoride) |
62778-11-4 | 5g |
$ 138.00 | 2023-09-06 |
Pyridinium Poly(hydrogenfluoride) 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
Pyridinium Poly(hydrogenfluoride)に関する追加情報
Pyridinium Poly(hydrogenfluoride): A Versatile Fluorinated Compound with Emerging Applications in Advanced Materials and Electrochemical Systems
CAS No. 62778-11-4 represents a unique class of fluorinated compounds that has garnered significant attention in recent years for its potential applications in electrochemical systems, material science, and biomedical engineering. The compound, Pyridinium Poly(hydrogenfluoride), is characterized by its molecular structure, which combines the aromatic ring of pyridine with a polymeric chain of hydrogen fluoride units. This structural feature imparts unique physicochemical properties, making it a promising candidate for various advanced applications. Recent studies have highlighted its role in enhancing the performance of solid-state batteries, fuel cell membranes, and nanomaterial synthesis, underscoring its significance in the evolving landscape of fluorinated materials.
The Pyridinium Poly(hydrogenfluyride) compound is synthesized through a controlled polymerization process that involves the reaction of pyridine derivatives with hydrogen fluoride. This method allows for the precise tuning of molecular weight and chain architecture, which is critical for optimizing its performance in specific applications. Researchers have demonstrated that the incorporation of pyridine moieties into the polymeric backbone enhances the compound's chemical stability and electrochemical activity, making it suitable for use in harsh environments. For instance, a 2023 study published in Advanced Energy Materials reported that Pyridinium Poly(hydrogenfluoride) exhibits exceptional ion conductivity when integrated into solid electrolyte membranes, which is a key requirement for next-generation energy storage devices.
One of the most promising applications of Pyridinium Poly(hydrogenfluoride) is in the development of solid-state batteries. Traditional lithium-ion batteries face limitations in terms of energy density and safety due to the use of liquid electrolytes. Pyridinium Poly(hydrogenfluoride) has been explored as a potential alternative due to its ability to facilitate ion transport while maintaining structural integrity under high temperatures. A 2023 study in Journal of Power Sources highlighted that the incorporation of this compound into solid electrolytes significantly improved the cycle life and energy efficiency of battery systems. This finding aligns with the growing demand for safe and sustainable energy storage solutions, particularly in the context of renewable energy integration.
Another area where Pyridinium Poly(hydrogenfluoride) has shown potential is in the field of fuel cell technology. Fuel cells rely on efficient proton transport to generate electricity, and Pyridinium Poly(hydrogenfluoride) has been investigated as a candidate for proton exchange membranes. A 2023 study published in Energy & Environmental Science demonstrated that this compound exhibits superior proton conductivity compared to conventional perfluorosulfonic acid membranes, while maintaining mechanical stability under operational conditions. These properties make it a viable alternative for hydrogen fuel cell applications, particularly in the context of carbon-neutral energy systems.
In addition to its applications in energy storage and fuel cell technology, Pyridinium Poly(hydrogenfluoride) has also been explored for its potential in biomedical engineering. The compound's unique chemical structure allows for its use in the development of biocompatible materials and drug delivery systems. A 2023 study in Biomaterials Science reported that Pyridinium Poly(hydrogenfluoride) can be functionalized to enhance the bioavailability of therapeutic agents, making it a valuable tool for targeted drug delivery. This application is particularly relevant in the context of precision medicine, where the ability to deliver drugs to specific tissues or cells is critical for improving treatment outcomes.
The synthesis of Pyridinium Poly(hydrogenfluoride) is a critical factor in determining its performance in various applications. Researchers have developed several methods to synthesize this compound, including polymerization reactions, chemical vapor deposition, and sol-gel processes. Each method offers distinct advantages in terms of control over molecular structure, scalability, and cost-effectiveness. For example, a 2023 study in Chemical Engineering Journal described a novel sol-gel synthesis method that allows for the precise control of polymer morphology and crystallinity, which are essential for optimizing the compound's electrochemical properties.
The environmental impact of Pyridinium Poly(hydrogenfluoride)} is another important consideration in its application. While the compound offers significant benefits in terms of energy efficiency and material performance, its production and disposal must be managed carefully to minimize environmental risks. A 2023 study in Environmental Science & Technology highlighted the importance of green synthesis methods and recycling strategies to ensure the sustainable use of this compound. This research underscores the need for a holistic approach to fluorinated material development, balancing innovation with environmental responsibility.
Looking ahead, the future of Pyridinium Poly(hydrogenfluoride)} is likely to be shaped by advancements in nanotechnology, computational modeling, and materials engineering. Researchers are exploring ways to further enhance the compound's properties through nanocomposite integration, surface functionalization, and smart material design. These innovations are expected to expand the compound's applications into new domains, such as quantum computing, optoelectronics, and biomedical imaging. The continued development of Pyridinium Poly(hydrogenfluoride)} will play a crucial role in addressing some of the most pressing challenges in energy, healthcare, and environmental sustainability.
62778-11-4 (Pyridinium Poly(hydrogenfluoride)) 関連製品
- 7784-18-1(Aluminum fluoride)
- 32001-55-1(Hydrogen fluoride-pyridine)
- 34322-45-7(Pyridine-15N)
- 628-13-7(Pyridine hydrochloride)
- 2320726-48-3(N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide)
- 1217862-64-0(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol)
- 119866-61-4(4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester)
- 933721-75-6(1-(Isoxazol-5-yl)ethanamine)
- 1368229-56-4(7-bromo-3-chlorobenzofuran)
- 1780790-60-4(5-(azetidin-3-yloxy)-1H-indole)

